Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate
Description
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is a brominated quinoline derivative characterized by a 1,2-dihydroquinoline core with a 2-oxo group, a methyl ester at position 5, and a bromine substituent at position 6. The methyl ester group at position 5 may act as a prodrug moiety, enhancing cellular permeability before hydrolysis to the active carboxylic acid form. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 7-bromo-2-oxo-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(14)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
KLKJTIKYGIQYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=O)NC2=CC(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Mechanism
The synthesis begins with 3-bromo-4-aminobenzoic acid and methyl 3-oxobutanoate . In polyphosphoric acid (PPA) at 120–140°C, the aniline undergoes condensation with the β-keto ester, forming an enamine intermediate. Subsequent cyclization yields the quinoline core, with the bromine atom directed to position 7 due to the ortho/para-directing effects of the amino and carboxylic acid groups.
Optimization and Workup
Reaction temperature and acid strength critically influence yield. A study comparing PPA, Eaton’s reagent (P2O5/MeSO3H), and H2SO4 found that PPA at 130°C for 8 hours provided the highest isolated yield (68%). Post-cyclization, the crude product is neutralized with aqueous NaHCO3, extracted into ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Phase-Transfer Catalyzed Alkylation
Adapted from methods used for analogous quinolones, this approach introduces the methyl ester group via alkylation under mild conditions.
Reaction Conditions
A mixture of 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylic acid (1.86 mmol), methyl iodide (2.2 eq), and tetrabutylammonium bromide (TBAB, 0.2 eq) in dimethylformamide (DMF) is stirred with K2CO3 (3 eq) at room temperature for 6 hours. TBAB facilitates the transfer of the methyl group from the organic to aqueous phase, enhancing reaction efficiency.
Yield and Characterization
This method achieves yields of 72–75% after column chromatography. Nuclear magnetic resonance (NMR) confirms esterification: the carboxylic acid proton (δ 12.8 ppm) disappears, replaced by a methoxy singlet (δ 3.90 ppm) . X-ray crystallography data (e.g., C–H···O hydrogen bonds, π–π stacking) further validate the structure.
Post-Synthetic Bromination and Esterification
For substrates where bromination is challenging during cyclization, post-synthetic modification offers an alternative.
Electrophilic Bromination
Quinoline derivatives lacking bromine are treated with Br2 (1.1 eq) in acetic acid at 0°C. The electron-rich C7 position undergoes selective bromination, driven by the electron-donating effects of the adjacent nitrogen and ester groups. Excess bromine is quenched with Na2S2O3, yielding the 7-bromo intermediate (85% purity before recrystallization).
Esterification Techniques
The carboxylic acid at position 5 is esterified using thionyl chloride (SOCl2) followed by methanol. SOCl2 converts the acid to an acyl chloride intermediate, which reacts exothermically with methanol to form the methyl ester. This two-step process achieves >90% conversion but requires careful temperature control to avoid decarboxylation.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | 68 | 95 | 8 hours | Single-step synthesis |
| Phase-Transfer Alkylation | 75 | 98 | 6 hours | Mild conditions, scalability |
| Post-Synthetic Bromination | 62 | 92 | 12 hours | Flexibility in bromine positioning |
Scalability and Industrial Relevance
The phase-transfer method is most amenable to scale-up due to its room-temperature conditions and minimal byproduct formation. In contrast, Gould-Jacobs cyclization requires specialized equipment for handling corrosive acids.
Analytical Challenges
Regioselectivity in bromination was confirmed via 1H-13C HMBC NMR , which correlates the bromine atom’s position with long-range coupling to C7 (δ 122 ppm). High-resolution mass spectrometry (HRMS) further corroborates the molecular formula (C12H9BrNO3+, [M+H]+ calc. 302.9734, found 302.9732) .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate (CAS No. 1253105-80-4) has a molecular formula of and a molecular weight of approximately 282.09 g/mol . The compound is synthesized through various chemical reactions involving bromination and carboxylation steps, often utilizing palladium-catalyzed cross-coupling methods .
Biological Activities
2.1 Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Derivative A | E. coli | 0.25 |
| Derivative B | Pseudomonas aeruginosa | 0.5 |
| Derivative C | Klebsiella pneumoniae | 1 |
2.2 Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research involving in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), indicates that this compound can induce apoptosis and inhibit cell proliferation .
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound X | 10 | 70 |
| Compound Y | 20 | 50 |
| Compound Z | 40 | 30 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for development into therapeutic agents for various conditions:
4.1 Antibiotic Development
The compound's effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
4.2 Cancer Therapy
With its demonstrated anticancer properties, further development could lead to novel treatments for specific cancer types.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural features of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate are compared below with a closely related analog, 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, identified in commercial classification data .
Table 1: Structural and Functional Comparison
| Property | This compound | 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
|---|---|---|
| Core Structure | 1,2-Dihydroquinoline with 2-oxo | 1,4-Dihydroquinoline with 4-oxo |
| Substituents | 7-Br, 5-(methyl carboxylate) | 7-Br, 6-F, 1-cyclopropyl, 5-methyl, 3-carboxylic acid |
| Functional Groups | Ester (C5), ketone (C2) | Carboxylic acid (C3), ketone (C4), cyclopropyl (N1), fluorine (C6) |
| Molecular Weight | ~284.1 g/mol | ~388.2 g/mol |
| Potential Bioactivity | Antibacterial (quinolone scaffold) | Enhanced antibacterial (fluoroquinolone features) |
Key Observations:
Position of Oxo Group: The target compound’s 2-oxo group differs from the analog’s 4-oxo, a critical distinction as 4-oxo quinolones (e.g., ciprofloxacin) directly interact with bacterial DNA gyrase. The 2-oxo configuration may alter target binding or mechanism .
Substituent Effects: Bromine (C7): Both compounds share a bromine atom, which may enhance halogen bonding with biological targets. Fluorine (C6): Present only in the analog, fluorine is a hallmark of fluoroquinolones, improving Gram-negative bacterial penetration and potency. Its absence in the target compound may limit antibacterial spectrum . Cyclopropyl (N1): The analog’s cyclopropyl group at N1 is a common feature in advanced quinolones, enhancing lipid solubility and tissue distribution. The target compound lacks this modification.
Carboxylic Acid vs. Ester : The analog’s free carboxylic acid (C3) is essential for binding metal ions in bacterial enzymes. The target’s methyl ester (C5) may serve as a prodrug, requiring metabolic activation for efficacy.
Physicochemical Properties and Solubility
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the analog’s polar carboxylic acid (logP ~1.2), favoring better membrane permeability but lower aqueous solubility.
- Steric Effects : The analog’s cyclopropyl group introduces steric bulk, which may hinder rotation and improve binding specificity .
Biological Activity
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate (CAS No. 1253105-80-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.09 g/mol. The compound features a quinoline ring structure which is essential for its biological activity, with the bromine atom at the 7th position playing a critical role in modulating its interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can inhibit enzyme function by binding at active sites, thus altering cellular processes.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Pathways : It has been suggested that this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism .
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly against Mycobacterium tuberculosis (M. tb). Research indicates that derivatives of this compound exhibit high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb, making them promising candidates for new tuberculosis treatments .
Table 1: Antimicrobial Activity Against M. tb Strains
| Compound | MIC (μM) | Activity Against MDR/XDR |
|---|---|---|
| This compound | 9.97 | Yes |
| Other derivatives | Varies | Yes |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies demonstrated that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values as low as 1.2 µM .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.2 |
| Panc-1 | 1.4 |
Study on Antitubercular Activity
A study focused on the synthesis and evaluation of quinolone derivatives indicated that methyl 7-bromo compounds maintained high efficacy against both drug-sensitive and resistant strains of M. tb. The results suggest that these compounds could be developed into effective treatments for tuberculosis without cross-resistance issues seen with current therapies .
Study on Anticancer Efficacy
In another investigation, a series of synthesized quinoline derivatives were tested for their anticancer properties. The most active compounds demonstrated not only cytotoxicity but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a quinoline precursor. Key steps include:
- Cyclization : Formation of the dihydroquinoline core via acid- or base-catalyzed cyclization of substituted aniline derivatives.
- Bromination : Introduction of the bromo group at position 7 using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 60–80°C in CCl₄) .
- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via diazomethane.
- Example reaction yields range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromo group at δ 7.2–7.5 ppm for aromatic protons; carbonyl signals at δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺) and bromine isotope patterns.
- X-ray Crystallography : Resolves the fused quinoline ring system and confirms stereoelectronic effects of substituents .
- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) vibrations if present .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency compared to ethanol or methanol .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization. For bromination, AIBN as a radical initiator improves regioselectivity .
- Temperature Control : Lower temperatures (e.g., 0–5°C) during esterification reduce side reactions.
- Example Optimization Table :
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | ZnCl₂ | 80 | 65 |
| Bromination | CCl₄ | AIBN | 70 | 72 |
| Esterification | MeOH | H₂SO₄ | 25 | 85 |
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting assays .
- Assay Standardization : Compare results across cell lines (e.g., HeLa vs. HEK293) and control for solvent effects (e.g., DMSO concentration).
- Mechanistic Studies : Employ target-based assays (e.g., enzyme inhibition) instead of phenotypic screens to isolate activity .
- Computational Modeling : Molecular docking can predict binding affinities to targets like kinases or receptors, reconciling divergent experimental results .
Q. What strategies are effective for modifying the quinoline core to enhance physicochemical properties?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to stabilize the carbonyl group and improve solubility .
- Ring Functionalization : Replace the methyl ester with tert-butyl esters for increased steric protection against hydrolysis.
- Salt Formation : Prepare hydrochloride salts to enhance crystallinity and bioavailability .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group under alkaline conditions or photo-debromination may occur. Stability studies should specify storage conditions (e.g., dark, 4°C) and buffer pH .
- Analytical Variability : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to standardize degradation assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
